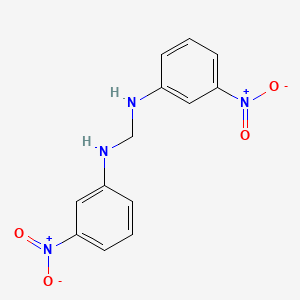
N,N'-bis(3-nitrophenyl)methanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(3-nitrophenyl)methanediamine is an organic compound with the molecular formula C13H12N4O4 It is characterized by the presence of two nitrophenyl groups attached to a methanediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-nitrophenyl)methanediamine typically involves the reaction of 3-nitroaniline with formaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of N,N’-bis(3-nitrophenyl)methanediamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(3-nitrophenyl)methanediamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to diamines.
Substitution: Introduction of various functional groups on the aromatic rings.
Applications De Recherche Scientifique
N,N’-bis(3-nitrophenyl)methanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N’-bis(3-nitrophenyl)methanediamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. Additionally, the aromatic rings can interact with biological macromolecules, affecting their function. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(4-nitrophenyl)methanediamine: Similar structure but with nitro groups in the para position.
N,N’-bis(2-nitrophenyl)methanediamine: Nitro groups in the ortho position.
N,N’-bis(3-nitrophenyl)ethanediamine: Similar structure with an ethane core instead of methane.
Uniqueness
The meta position of the nitro groups provides distinct electronic properties compared to the ortho and para isomers .
Propriétés
Numéro CAS |
6638-08-0 |
|---|---|
Formule moléculaire |
C13H12N4O4 |
Poids moléculaire |
288.26 g/mol |
Nom IUPAC |
N,N'-bis(3-nitrophenyl)methanediamine |
InChI |
InChI=1S/C13H12N4O4/c18-16(19)12-5-1-3-10(7-12)14-9-15-11-4-2-6-13(8-11)17(20)21/h1-8,14-15H,9H2 |
Clé InChI |
YHYKPYFDKLUFNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NCNC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



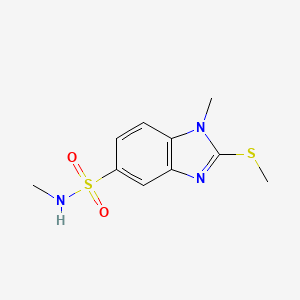
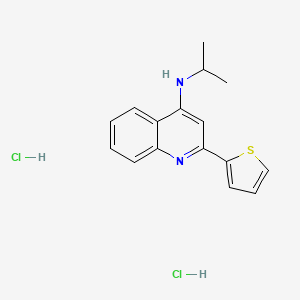
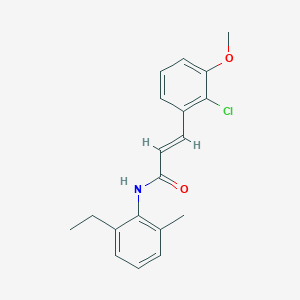

![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
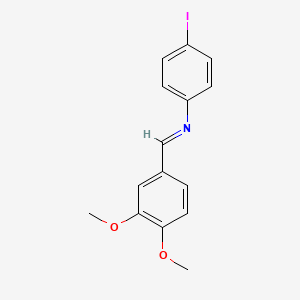

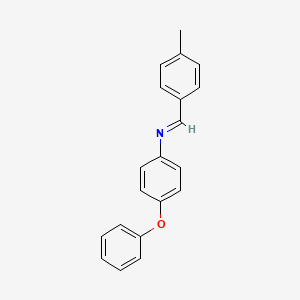

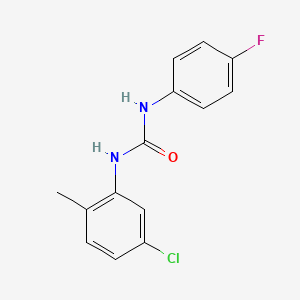
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
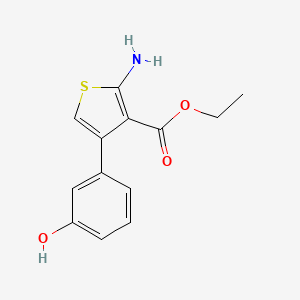
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)
